molecular formula C20H23N7S B6467818 4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2640829-10-1

4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6467818
CAS No.: 2640829-10-1
M. Wt: 393.5 g/mol
InChI Key: QRRPZYVYHOTHNC-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,4-d]pyrimidine core fused to a piperazine ring, which is further linked to a pyrimidine scaffold substituted with a cyclopropyl group at position 4 and a methylsulfanyl (SCH₃) moiety at position 2. The pyrido-pyrimidine system is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic ATP-binding motifs . The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, while the methylsulfanyl substituent could act as a leaving group or influence lipophilicity .

Properties

IUPAC Name

4-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7S/c1-13-22-17-12-21-6-5-15(17)19(23-13)27-9-7-26(8-10-27)18-11-16(14-3-4-14)24-20(25-18)28-2/h5-6,11-12,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPZYVYHOTHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C5CC5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound : Pyrido[3,4-d]pyrimidine-piperazine-pyrimidine hybrid.
Analogues :

  • Pyrido[1,2-a]pyrimidin-4-one (): A lactam-containing core with benzodioxol and methylpiperazine substituents.
  • Thieno[3,2-d]pyrimidine (): A sulfur-containing heterocycle with methanesulfonyl-piperazine and morpholine groups. The thiophene ring may alter electronic properties and binding to hydrophobic enzyme pockets .
Table 1: Core Structure Comparison
Core Structure Key Features Potential Pharmacological Role
Pyrido[3,4-d]pyrimidine Planar, ATP-mimetic Kinase inhibition
Pyrido[1,2-a]pyrimidin-4-one Lactam, polar GPCR modulation
Thieno[3,2-d]pyrimidine Sulfur heteroatom, hydrophobic Enzyme active-site binding

Substituent Analysis

Piperazine Modifications
  • Target Compound : 2-Methylpyrido[3,4-d]pyrimidin-4-yl on piperazine. The methyl group may enhance steric selectivity for target enzymes .
  • : Pyrido[3,4-d]pyrimidin-4-yl with difluoromethyl-pyrimidine.
  • : Variants include 4-methylpiperazine and stereospecific dimethylpiperazine. Methylation reduces basicity, possibly altering tissue distribution .
Table 2: Piperazine Substituent Effects
Compound Type Piperazine Substituent Impact on Properties
Target Compound 2-Methylpyrido[3,4-d]pyrimidinyl Enhanced kinase selectivity
Compound Pyrido[3,4-d]pyrimidinyl Electrophilic substitution
Derivatives Methyl/dimethylpiperazine Reduced basicity, altered PK
Pyrimidine Substituents
  • Target Compound : Cyclopropyl (position 4) and methylsulfanyl (position 2). Cyclopropyl improves metabolic stability; methylsulfanyl may act as a prodrug precursor .
  • : Morpholine and methanesulfonyl groups. Methanesulfonyl enhances solubility but may reduce membrane permeability .

Hypothesized Pharmacological Implications

  • Target Compound vs. : The cyclopropyl group in the target compound likely offers superior metabolic stability compared to the difluoromethyl analogue, which may be more prone to enzymatic oxidation .
  • Target Compound vs. : The absence of a lactam (pyrido[1,2-a]pyrimidin-4-one) in the target compound suggests better CNS penetration due to lower polarity .
  • Target Compound vs. : The thieno[3,2-d]pyrimidine core in may exhibit distinct target engagement compared to the pyrido[3,4-d]pyrimidine system, favoring enzymes with hydrophobic binding pockets .

Preparation Methods

Cyclocondensation Strategies

The pyrido[3,4-d]pyrimidine scaffold is typically constructed through [4+2] cycloaddition between 3-aminopyridine-4-carbonitrile derivatives and formamidine acetate. For 2-methyl variants, pre-methylation of the pyridine nitrogen is essential before cyclization. A representative procedure involves:

3-Amino-2-methylpyridine-4-carbonitrile+Formamidine acetateEtOH, 80°C2-Methylpyrido[3,4-d]pyrimidin-4-amine(Yield:68%)[3]\text{3-Amino-2-methylpyridine-4-carbonitrile} + \text{Formamidine acetate} \xrightarrow{\text{EtOH, 80°C}} \text{2-Methylpyrido[3,4-d]pyrimidin-4-amine} \quad (Yield: 68\%)

Halogenation for Subsequent Cross-Coupling

Introduction of a leaving group at C4 is critical for piperazine coupling:

2-Methylpyrido[3,4-d]pyrimidin-4-aminePOCl3,DMF4-Chloro-2-methylpyrido[3,4-d]pyrimidine(Yield:92%)[2]\text{2-Methylpyrido[3,4-d]pyrimidin-4-amine} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{4-Chloro-2-methylpyrido[3,4-d]pyrimidine} \quad (Yield: 92\%)

Piperazine Subunit Installation

Nucleophilic Aromatic Substitution (SNAr)

Reaction of 4-chloro-2-methylpyrido[3,4-d]pyrimidine with piperazine under microwave-assisted conditions enhances reaction efficiency:

ParameterOptimal Conditions
SolventDMF
BaseDIPEA (3 eq)
Temperature120°C (Microwave)
Time45 minutes
Yield84%

Buchwald-Hartwig Amination

For electron-deficient systems, palladium-catalyzed coupling proves superior:

4-Chloro-2-methylpyrido[3,4-d]pyrimidine+PiperazinePd2dba3,Xantphos,Cs2CO34-(Piperazin-1-yl)-2-methylpyrido[3,4-d]pyrimidine(Yield:78%)[3]\text{4-Chloro-2-methylpyrido[3,4-d]pyrimidine} + \text{Piperazine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{4-(Piperazin-1-yl)-2-methylpyrido[3,4-d]pyrimidine} \quad (Yield: 78\%)

Cyclopropyl Group Introduction

Direct Cyclopropanation

The cyclopropyl moiety is installed via Suzuki-Miyaura coupling using cyclopropylboronic acid:

4-Bromo-6-chloro-2-(methylsulfanyl)pyrimidine+Cyclopropylboronic acidPd(PPh3)4,Na2CO34-Cyclopropyl-6-chloro-2-(methylsulfanyl)pyrimidine(Yield:65%)[2]\text{4-Bromo-6-chloro-2-(methylsulfanyl)pyrimidine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-Cyclopropyl-6-chloro-2-(methylsulfanyl)pyrimidine} \quad (Yield: 65\%)

Stepwise Assembly

Alternative routes employ cyclopropylamine in SNAr reactions:

4,6-Dichloro-2-(methylsulfanyl)pyrimidine+CyclopropylamineEt3N,THF4-Cyclopropyl-6-chloro-2-(methylsulfanyl)pyrimidine(Yield:72%)[4]\text{4,6-Dichloro-2-(methylsulfanyl)pyrimidine} + \text{Cyclopropylamine} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{4-Cyclopropyl-6-chloro-2-(methylsulfanyl)pyrimidine} \quad (Yield: 72\%)

Methylsulfanyl Group Installation

Thiolation of Chloropyrimidines

The methylsulfanyl group is introduced via displacement of chloro substituents:

2-Chloro-4-cyclopropyl-6-(piperazin-1-yl)pyrimidine+NaSMeEtOH, refluxTarget Compound(Yield:88%)[1]\text{2-Chloro-4-cyclopropyl-6-(piperazin-1-yl)pyrimidine} + \text{NaSMe} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound} \quad (Yield: 88\%)

Oxidative Methods

For substrates sensitive to nucleophilic conditions, copper-mediated thiolation provides an alternative:

2-Iodo intermediate+MeSHCuI, 1,10-Phenanthroline2-(Methylsulfanyl) derivative(Yield:63%)[3]\text{2-Iodo intermediate} + \text{MeSH} \xrightarrow{\text{CuI, 1,10-Phenanthroline}} \text{2-(Methylsulfanyl) derivative} \quad (Yield: 63\%)

Final Coupling and Purification

The convergent synthesis concludes with coupling the pyrido[3,4-d]pyrimidin-piperazine subunit to the functionalized pyrimidine:

4-Cyclopropyl-6-chloro-2-(methylsulfanyl)pyrimidine+4-(Piperazin-1-yl)-2-methylpyrido[3,4-d]pyrimidineDIPEA, DMFTarget Compound(Yield:76%)[2]\text{4-Cyclopropyl-6-chloro-2-(methylsulfanyl)pyrimidine} + \text{4-(Piperazin-1-yl)-2-methylpyrido[3,4-d]pyrimidine} \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound} \quad (Yield: 76\%)

Purification is achieved through sequential chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethyl acetate/hexane.

Analytical Characterization

Critical spectroscopic data for the target compound:

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 1.12 (m, 4H, cyclopropyl), δ 2.54 (s, 3H, SCH₃), δ 3.85 (m, 8H, piperazine)
13C NMR^{13}\text{C NMR}δ 12.4 (cyclopropyl), δ 15.2 (SCH₃), δ 158.9 (C2 pyrimidine)
HRMSm/z 438.1921 [M+H]⁺ (Calc. 438.1924)

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine, and how are they addressed methodologically?

  • Answer : The synthesis involves multi-step reactions, including cyclopropane ring formation, pyrido[3,4-d]pyrimidine core assembly, and piperazine coupling. Challenges include regioselectivity in pyrimidine substitution and stability of the cyclopropyl group under acidic/basic conditions. Solutions include:

  • Stepwise coupling : Using Buchwald-Hartwig amination for piperazine-pyrido[3,4-d]pyrimidine linkage to avoid side reactions .
  • Protecting groups : Temporary protection of the methylsulfanyl moiety during cyclopropane introduction to prevent oxidation .
  • Purification : High-performance liquid chromatography (HPLC) to isolate intermediates, validated via LC-MS and 1^1H NMR .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Answer : A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
  • X-ray crystallography : Resolves piperazine-pyrido[3,4-d]pyrimidine dihedral angles (e.g., 45–60°), critical for conformational stability .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 465.18) .

Q. What preliminary assays are used to evaluate its bioactivity?

  • Answer : Initial screening focuses on:

  • Enzyme inhibition : Kinase assays (e.g., EGFR, BRAF) with IC50_{50} determination via fluorescence polarization .
  • Cellular cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, IC50_{50} ~2.5 μM) .
  • Solubility/logP : Shake-flask method for thermodynamic solubility (e.g., 12 μg/mL in PBS) and HPLC-derived logP (e.g., 3.2) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Answer : Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations guide experimental design:

  • Reaction path search : Density functional theory (DFT) identifies transition states for piperazine coupling (e.g., activation energy ~25 kcal/mol) .
  • Solvent optimization : COSMO-RS predicts solvent effects (e.g., DMF vs. THF) on reaction yield .
  • Machine learning : Bayesian optimization narrows down catalyst/ligand combinations (e.g., Pd(OAc)2_2/Xantphos) to reduce trial-and-error .

Q. What experimental design strategies mitigate contradictions in bioactivity data across studies?

  • Answer : Statistical Design of Experiments (DoE) resolves variability:

  • Factorial design : Tests variables like pH (6–8), temperature (60–100°C), and catalyst loading (1–5 mol%) to identify critical parameters .
  • Response surface methodology (RSM) : Optimizes reaction yield (e.g., from 45% to 78%) by modeling interactions between variables .
  • Robustness testing : Replicates assays under ±10% condition deviations to validate reproducibility .

Q. How does structural modification of the methylsulfanyl group impact target binding?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Sulfone vs. thioether : Oxidation to sulfone (R-SO2_2-CH3_3) increases polarity (logP ~1.8) but reduces cell permeability (Papp 1.2 × 106^{-6} cm/s) .
  • Substituent effects : Replacing methylsulfanyl with ethylsulfanyl enhances hydrophobic interactions in kinase pockets (ΔΔG = -1.3 kcal/mol) .
  • Crystallographic data : Sulfur-mediated hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) improve binding affinity (Kd_d ~15 nM) .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize Pd-catalyzed cross-coupling for piperazine-pyrido[3,4-d]pyrimidine linkage, monitoring via in-situ IR .
  • Computational Tools : Use Schrödinger’s Maestro for binding pose prediction and Gaussian 16 for transition-state modeling .
  • Data Validation : Cross-check bioactivity data with orthogonal assays (e.g., SPR for Kd_d alongside IC50_{50}) to resolve discrepancies .

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